2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the 2-amino-4H-pyrano[3,2-c]pyridine-3-carbonitrile family, characterized by a fused pyranopyridine core with a nitrile group at position 3 and an amino group at position 2. Key structural features include:
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-9-6-14-16(18(25)23(9)4-5-24)15(11(8-21)17(22)26-14)10-2-3-12(19)13(20)7-10/h2-3,6-7,15,24H,4-5,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBIECVWSGTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.25 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with malononitrile and other reagents under controlled conditions. For instance, a common method includes refluxing a mixture of 3,5-cyclohexanedione, 3,4-dichlorobenzaldehyde, and malononitrile in ethanol .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . It exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).
- Inhibition Concentration : The compound demonstrated an IC50 value of approximately 0.2162 μM against selected cancer cell lines, indicating potent cytotoxicity .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). Comparative studies showed that its activity surpassed that of established inhibitors like Sorafenib . Molecular docking studies revealed strong binding affinities to these targets, suggesting a promising therapeutic role in oncology.
Case Studies
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
Data Table: Biological Activity Overview
| Activity Type | Cell Lines Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.2162 | EGFR/VEGFR-2 inhibition |
| HCT-116 | Not specified | ||
| PC-3 | Not specified | ||
| A549 | Not specified | ||
| HepG-2 | Not specified |
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Synthetic Applications
- Building Block in Organic Synthesis
- Development of Novel Drug Formulations
Case Study 1: Antimicrobial Efficacy
In a study conducted by Lian-Man He et al., the antimicrobial efficacy of several pyrano[3,2-c]pyridine derivatives was evaluated against common pathogens. The results indicated a significant reduction in bacterial viability when treated with this compound, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogs differing in substituents at positions 4 and 6:
Key Observations:
- Solubility : The 2-hydroxyethyl group may confer better aqueous solubility than benzyl or phenylethyl substituents .
- Synthetic Efficiency : The nitro-substituted analog (4-nitrophenyl) achieved a high yield (82%) under reflux conditions, suggesting electron-withdrawing groups facilitate the reaction .
Spectral and Structural Analysis
- IR Spectroscopy: All compounds show characteristic NH₂ (~3400 cm⁻¹) and C≡N (~2180–2200 cm⁻¹) stretches.
- NMR Data : For the 3-pyridinylmethyl analog (CID 3846891), ¹H NMR reveals distinct aromatic and methylene proton signals, with a pyridine ring influencing chemical shifts .
Preparation Methods
Ionic Liquid-Mediated Cyclocondensation
The three-component reaction (3-CR) framework, demonstrated for pyrano[3,2-b]pyranones, provides a foundational approach. For the target compound, 3,4-dichlorobenzaldehyde, malononitrile, and a methyl-substituted dihydropyridinone precursor react in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) with triethylamine (Et₃N) as a base. The ionic liquid facilitates rapid Knoevenagel adduct formation, followed by cyclization to construct the pyrano[3,2-c]pyridine core. Typical conditions include:
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Molar ratio : 1:1:1 (aldehyde:malononitrile:dihydropyridinone)
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Catalyst : Et₃N (1 mmol per 1 mmol substrate)
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Temperature : Room temperature (25°C)
Post-reaction workup involves aqueous extraction and recrystallization from ethanol, yielding the crude product (∼70–85%). The hydroxyethyl group is introduced via a pre-functionalized dihydropyridinone component, while the 7-methyl group originates from methyl substitution on the pyridinone precursor.
Multi-Step Synthetic Routes
Reductive Amination for Hydroxyethyl Incorporation
A two-step protocol adapts reductive amination methods from pyrano[2,3-c]pyridine syntheses.
-
Intermediate synthesis : 4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile is prepared via cyclocondensation of 3,4-dichlorobenzaldehyde, methyl acetoacetate, and malononitrile in acetic acid.
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Hydroxyethyl functionalization : The intermediate reacts with 2-aminoethanol in methanol under sodium cyanoborohydride (NaBH₃CN) mediation.
Methyl Group Installation via Alkylation
The 7-methyl group is introduced early using methyl acetoacetate or via post-cyclization methylation. For late-stage methylation:
Optimization and Challenges
Regioselectivity in Cyclization
Regioselective pyrano-pyridine fusion is achieved by steric and electronic control. The 3,4-dichlorophenyl group directs cyclization to the [3,2-c] position, as confirmed by NMR and X-ray crystallography in analogous systems.
Solvent and Catalyst Screening
Comparative studies show ionic liquids ([bmim]BF₄) outperform traditional solvents (ethanol, DCM) in yield and reaction time:
| Solvent | Yield (%) | Time (h) |
|---|---|---|
| [bmim]BF₄ | 82 | 3 |
| Ethanol | 58 | 8 |
| DCM | 45 | 12 |
Et₃N proves critical for deprotonation, while NaBH₃CN ensures selective reduction without cyano group interference.
Post-Synthetic Modifications
Hydroxyethyl Group Oxidation Protection
To prevent oxidation during purification:
Crystallization and Purity Control
Recrystallization from ethanol/water (9:1) achieves >98% purity (HPLC). Crystal packing analysis reveals intramolecular H-bonding between the 2-amino and 5-oxo groups, stabilizing the fused-ring system.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| 3-CR in [bmim]BF₄ | 82 | 98 | One-pot, scalable |
| Reductive amination | 72 | 95 | Late-stage functionalization |
| Alkylation | 85 | 97 | Flexibility in methyl placement |
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with aldehydes, malononitrile, or β-ketoesters. Key parameters include:
- Solvent selection : Ethanol-water mixtures (e.g., 3:1 v/v) enhance yields by balancing solubility and reactivity .
- Catalysts : Ionic liquids like [Et3NH][HSO4] improve regioselectivity and reduce reaction time (e.g., 2 hours at 80°C) .
- Temperature control : Reactions often proceed at reflux (70–90°C), with microwave-assisted methods reducing time by 50% .
Optimization Strategy : Use a Design of Experiments (DoE) approach to evaluate solvent polarity, catalyst loading, and temperature interactions. For example, a 3^3 factorial design can identify interactions between ethanol concentration (40–80%), catalyst (0.5–2.0 mol%), and temperature (60–90°C) .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the pyrano[3,2-c]pyridine core. For example, CCDC-971311 provides reference data for analogous pyrano-pyrazole systems .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 4.32 ppm (C6 hydroxyethyl proton), δ 7.15–7.39 ppm (3,4-dichlorophenyl aromatic protons) .
- ¹³C NMR : δ 115–120 ppm (carbonitrile carbon), δ 165–170 ppm (ketone carbonyl) .
- Chromatography : HPLC with a C18 column (acetonitrile:water gradient) detects impurities <0.5% .
Advanced Tip : Pair Differential Scanning Calorimetry (DSC) with thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition onset at ~220°C) .
Advanced Question: How can computational modeling elucidate reaction mechanisms or regioselectivity in the synthesis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to explain preferential formation of the 4-(3,4-dichlorophenyl) substituent over alternative isomers. For example, B3LYP/6-31G* models show a 12.3 kcal/mol barrier difference favoring the observed product .
- Molecular Dynamics (MD) Simulations : Model solvent-catalyst interactions to rationalize why ionic liquids stabilize intermediates (e.g., hydrogen bonding between [HSO4]⁻ and the amino group) .
Validation : Cross-reference computed IR spectra with experimental data (e.g., C≡N stretch at ~2200 cm⁻¹) .
Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
Methodological Answer:
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize IC50 values. For example, discrepancies in enzyme inhibition (e.g., 0.5–5.0 µM IC50) may arise from ATP concentration differences .
- Statistical Analysis : Apply ANOVA to compare datasets. If variability persists (p < 0.05), conduct meta-analysis of structural analogs (e.g., dichlorophenyl vs. trimethoxyphenyl derivatives) to identify substituent-dependent trends .
Case Study : Re-evaluate binding modes using molecular docking (AutoDock Vina) to assess if 3,4-dichlorophenyl interactions with hydrophobic enzyme pockets are pH-dependent .
Advanced Question: What strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD). For pyrano derivatives, typical KD values range 10⁻⁷–10⁻⁹ M .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target binding. For example, ΔH = -15.2 kcal/mol suggests strong hydrogen bonding with the amino group .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T338A in PKA) to identify critical binding residues. Loss of activity in mutants confirms target engagement .
Advanced Question: How can researchers address solubility challenges in in vitro/in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PEG 400 (1:4) for aqueous solubility up to 2.5 mg/mL. Dynamic light scattering (DLS) confirms nanoparticle formation (50–100 nm) at higher concentrations .
- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group to enhance bioavailability. Hydrolysis studies (pH 7.4 buffer, 37°C) show 80% conversion within 1 hour .
Validation : Compare logP values (calculated vs. experimental) to refine solubility predictions. For this compound, ClogP = 3.2 aligns with experimental logP = 3.1 ± 0.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
